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molecular formula C9H12BrN3O2 B8348005 1-(5-Bromo-4-methoxy-pyrimidin-2-yl)-3-methyl-azetidin-3-ol

1-(5-Bromo-4-methoxy-pyrimidin-2-yl)-3-methyl-azetidin-3-ol

Cat. No. B8348005
M. Wt: 274.11 g/mol
InChI Key: OKRYLQDIBABILL-UHFFFAOYSA-N
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Patent
US08815926B2

Procedure details

A mixture of 5-bromo-2-chloro-4-methoxypyrimidine (3.5 g, 15.7 mmol), 3-methylazetidin-3-ol hydrochloride (2.90 g, 23.5 mmol), and Et3N (4.4 mL, 31.3 mmol) in THF (50 mL) was stirred for 18 h at rt. 3-Methylazetidin-3-ol hydrochloride (1 g) was added. The reaction mixture was stirred for 72 h at rt and concentrated. The residue was purified by flash chromatography (hexane/EtOAc 1:1) to afford 2.5 g of the title compound. tR: 0.81 min (LC-MS 2); ESI-MS: 274.2 [M+H]+ (LC-MS 2); Rf: 0.25 (hexane/EtOAc 1:1).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5](Cl)=[N:6][CH:7]=1.Cl.[CH3:12][C:13]1([OH:17])[CH2:16][NH:15][CH2:14]1.CCN(CC)CC>C1COCC1>[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5]([N:15]2[CH2:16][C:13]([CH3:12])([OH:17])[CH2:14]2)=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)OC
Name
Quantity
2.9 g
Type
reactant
Smiles
Cl.CC1(CNC1)O
Name
Quantity
4.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.CC1(CNC1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 72 h at rt
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (hexane/EtOAc 1:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N1CC(C1)(O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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